(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 155836-47-8
VCID: VC21089282
InChI: InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

CAS No.: 155836-47-8

Cat. No.: VC21089282

Molecular Formula: C20H25NO3

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate - 155836-47-8

Specification

CAS No. 155836-47-8
Molecular Formula C20H25NO3
Molecular Weight 327.4 g/mol
IUPAC Name tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate
Standard InChI InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1
Standard InChI Key OGVCRJDQGBIHAG-QGZVFWFLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2
SMILES CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Physical and Chemical Properties

Basic Physical Properties

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate appears as a white solid at room temperature . The compound has a molecular weight of 327.42 g/mol and a molecular formula of C20H25NO3 . Standard storage conditions recommend keeping the compound at room temperature, suggesting reasonable stability under ambient conditions .

Chemical Structure and Composition

The chemical structure of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate features a central carbon backbone with specific functional groups:

  • Molecular Formula: C20H25NO3

  • Stereochemistry: (S) configuration at the carbon bearing the carbamate group

  • Functional Groups: Primary alcohol (-OH), carbamate (-NHCOO-), and two phenyl rings

The presence of these functional groups contributes to the compound's chemical reactivity and its utility in various synthetic pathways.

Applications and Uses

Synthetic Applications

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate serves as an important chiral building block in organic synthesis. The compound's utility derives from its:

  • Protected amine functionality, which can be selectively deprotected under acidic conditions

  • Free hydroxyl group that can participate in various transformations

  • Defined stereochemistry, making it valuable for asymmetric synthesis

These features make it particularly useful in the synthesis of complex molecules where stereochemical control is essential, such as in pharmaceutical development.

Pharmaceutical Relevance

The compound's structural features suggest its potential utility in medicinal chemistry:

  • As a precursor in the synthesis of chiral drugs

  • In the development of enzyme inhibitors

  • For the preparation of peptidomimetics and other biologically active compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

When compared to other carbamate derivatives, (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate shows distinct characteristics:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamateC20H25NO3327.42 g/molContains two phenyl groups and a hydroxyl group
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamateC9H16N2O2184.24 g/molContains a cyano group instead of hydroxyl; lacks phenyl groups

Reactivity Differences

The hydroxyl group in (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate makes it more suited for esterification reactions compared to cyano-containing analogs like (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, which are more suited for nucleophilic substitutions.

Structure-Activity Relationships

The structure of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate can be analyzed in terms of its potential biological activity:

Key Pharmacophore Elements

  • The diphenyl group may contribute to lipophilicity and potential π-π interactions with aromatic residues in biological targets

  • The hydroxyl group can participate in hydrogen bonding

  • The carbamate functionality provides both hydrogen bond acceptor and donor capabilities

  • The (S) stereocenter may be critical for molecular recognition in chiral environments

These structural elements together determine the compound's interactions with potential biological targets.

Future Research Directions

Challenges and Opportunities

The compound presents both challenges and opportunities for researchers:

  • Maintaining stereochemical integrity during synthetic transformations

  • Exploring selective functionalization of the hydroxyl group in the presence of other functional groups

  • Developing applications that take advantage of its specific stereochemical properties

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